3,6-Diiodo-2-(trifluoromethyl)pyridine

Übersicht

Beschreibung

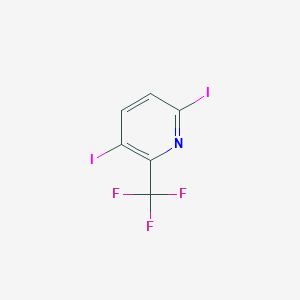

3,6-Diiodo-2-(trifluoromethyl)pyridine is a halogenated pyridine derivative with the molecular formula C6H2F3I2N. This compound is characterized by the presence of two iodine atoms and a trifluoromethyl group attached to a pyridine ring. The incorporation of halogens and trifluoromethyl groups into organic molecules often imparts unique chemical and physical properties, making such compounds valuable in various scientific and industrial applications .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Diiodo-2-(trifluoromethyl)pyridine typically involves halogenation reactions starting from pyridine derivatives. One common method includes the iodination of 2-(trifluoromethyl)pyridine using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure selective iodination at the desired positions on the pyridine ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, leading to higher yields and purity of the final product. Additionally, the use of advanced purification techniques such as recrystallization and chromatography ensures the removal of any impurities .

Analyse Chemischer Reaktionen

Types of Reactions

3,6-Diiodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in the compound can be replaced by other nucleophiles through nucleophilic substitution reactions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form higher oxidation state derivatives or reduction to remove the iodine atoms.

Coupling Reactions: The presence of iodine atoms makes the compound suitable for coupling reactions such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium iodide, potassium fluoride, and organolithium compounds are commonly used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with potassium fluoride can yield 3,6-difluoro-2-(trifluoromethyl)pyridine, while oxidation with potassium permanganate can produce this compound N-oxide .

Wissenschaftliche Forschungsanwendungen

Synthesis of 3,6-Diiodo-2-(trifluoromethyl)pyridine

The synthesis of this compound typically involves halogenation reactions. The compound can be synthesized through the following methods:

- Iodination : Direct iodination of 2-(trifluoromethyl)pyridine can yield the desired diiodo compound.

- Nucleophilic Substitution : Utilizing nucleophilic aromatic substitution reactions to introduce iodine at the 3 and 6 positions of the pyridine ring.

These synthetic routes are crucial as they provide a means to produce this compound for further applications in agrochemical and pharmaceutical contexts.

Agrochemical Applications

This compound and its derivatives play significant roles in the development of agrochemicals:

- Pesticides : The compound is used as an intermediate in the synthesis of novel pesticides that exhibit enhanced efficacy against pests. For example, derivatives containing the trifluoromethyl group have shown superior pest control properties compared to traditional compounds due to their unique physicochemical characteristics .

- Crop Protection Products : It is involved in creating crop protection agents that help in managing agricultural pests while minimizing environmental impact. The fluorine atom contributes to improved biological activity and lower toxicity profiles .

Pharmaceutical Applications

In the pharmaceutical industry, this compound has been recognized for its potential in drug development:

- Antiviral and Antitumor Agents : Compounds containing the TFMP moiety are being explored for their antiviral and antitumor properties. Approximately 40% of pharmaceutical compounds contain fluorine, with a significant portion featuring trifluoromethyl structures . The unique properties of this compound may enhance drug efficacy and specificity.

- Clinical Trials : Several derivatives are currently undergoing clinical trials, indicating a promising future for new drug approvals based on this compound .

Case Study 1: Development of New Pesticides

A study demonstrated that a pesticide derived from this compound exhibited significantly higher activity against specific agricultural pests compared to existing products. The research highlighted how the incorporation of trifluoromethyl groups improved binding affinity to target sites in pests.

Case Study 2: Antitumor Activity

Research involving a series of TFMP derivatives showed that certain compounds exhibited potent antitumor activity in vitro. The presence of the trifluoromethyl group was found to enhance cellular uptake and retention, leading to increased cytotoxicity against cancer cell lines.

Data Table: Comparative Analysis of TFMP Derivatives

| Compound Name | Application Type | Key Properties | Status |

|---|---|---|---|

| This compound | Pesticide | Enhanced efficacy against pests | Under research |

| Fluazinam | Fungicide | High fungicidal activity | Marketed |

| Pyridalyl | Insecticide | Superior pest control | Marketed |

| Antiviral TFMP Derivatives | Pharmaceutical | Potential antiviral properties | Clinical trials |

Wirkmechanismus

The mechanism of action of 3,6-Diiodo-2-(trifluoromethyl)pyridine and its derivatives often involves interactions with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The iodine atoms can participate in halogen bonding, which stabilizes the compound’s binding to its target .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,3-Diiodo-5-(trifluoromethyl)pyridine: Similar in structure but with different iodine positions, affecting its reactivity and applications.

2,6-Dichloro-3-fluoro-5-(trifluoromethyl)pyridine: Contains chlorine and fluorine atoms instead of iodine, leading to different chemical properties and uses.

2,3,6-Trifluoro-4-(trifluoromethyl)pyridine: Fully fluorinated derivative with distinct electronic properties and applications.

Uniqueness

3,6-Diiodo-2-(trifluoromethyl)pyridine is unique due to the presence of both iodine and trifluoromethyl groups, which impart distinct reactivity and stability. The combination of these groups makes the compound particularly valuable in the synthesis of complex organic molecules and in applications requiring high thermal and chemical stability .

Biologische Aktivität

3,6-Diiodo-2-(trifluoromethyl)pyridine is a compound of significant interest due to its unique chemical structure and potential biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

This compound features a pyridine ring substituted with two iodine atoms at the 3 and 6 positions and a trifluoromethyl group at the 2 position. This configuration enhances its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of pyridine derivatives, including those containing trifluoromethyl groups. The presence of halogen substituents (like iodine) can enhance the biological activity of these compounds. For instance, related compounds have shown significant activity against various pathogens, including bacteria and fungi.

| Compound | Activity | Reference |

|---|---|---|

| This compound | Antimicrobial (expected) | |

| 5-amino-2-(trifluoromethyl)pyridine | Toxicity leading to methemoglobinemia |

Note: While specific data on this compound is limited, its structural similarities suggest potential antimicrobial properties.

Inhibitory Effects on Enzymes

Trifluoromethylpyridine derivatives have been studied for their inhibitory effects on various enzymes. The trifluoromethyl group is known to enhance binding affinity due to its electron-withdrawing nature, which can stabilize interactions with enzyme active sites.

Case Studies

- Toxicological Profile : A case study involving 5-amino-2-(trifluoromethyl)pyridine demonstrated severe toxicity upon inhalation, resulting in methemoglobinemia and toxic encephalopathy. This raises concerns regarding the safety profile of similar compounds like this compound in industrial applications .

- SAR Studies : Structure-activity relationship (SAR) studies indicate that the introduction of halogen atoms significantly affects the biological activity of pyridine derivatives. For instance, compounds with multiple halogen substitutions often exhibit enhanced antimicrobial properties .

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may interact with specific protein targets or enzymes due to its unique electronic properties conferred by the trifluoromethyl and iodine groups.

Eigenschaften

IUPAC Name |

3,6-diiodo-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F3I2N/c7-6(8,9)5-3(10)1-2-4(11)12-5/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRUVMGFQGZPKGF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)C(F)(F)F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F3I2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.